

In-Depth Technical Guide: 1-Heptadecanoyl-2palmitoleoyl-sn-glycero-3phosphoethanolamine-d5

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Compound of Interest		
Compound Name:	17:0-16:1 PE-d5	
Cat. No.:	B15140196	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

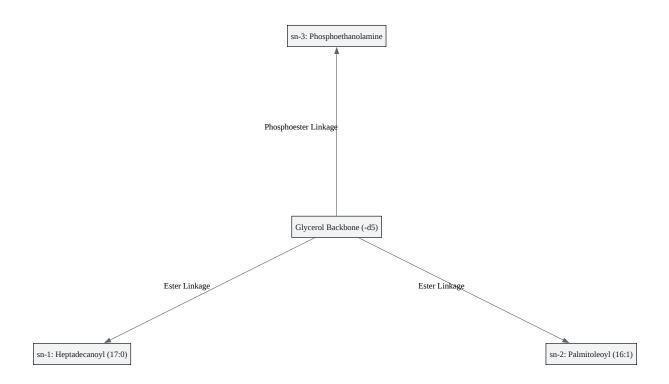
1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phosphoethanolamine-d5 (PE(17:0/16:1)-d5) is a deuterated synthetic phospholipid that serves as a high-purity internal standard for mass spectrometry-based lipidomics. Its defined structure and isotopic labeling allow for precise and accurate quantification of naturally occurring phosphatidylethanolamines (PEs) in complex biological samples. This technical guide provides a comprehensive overview of its structure, properties, and applications in research and development.

Molecular Structure and Properties

The structure of 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phosphoethanolamine-d5 is characterized by a glycerol backbone esterified at the sn-1 position with heptadecanoic acid (a saturated fatty acid with 17 carbons) and at the sn-2 position with palmitoleic acid (a monounsaturated fatty acid with 16 carbons). The headgroup is a phosphoethanolamine moiety, and importantly, the glycerol backbone contains five deuterium atoms, which provides a distinct mass shift for mass spectrometry analysis.

Chemical Structure:





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Caption: Molecular components of 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phosphoethanolamine-d5.



Physicochemical Data

A summary of the key physicochemical properties of this deuterated phospholipid is presented in the table below.

Property	Value	Reference
Chemical Formula	C38H69D5NO8P	[1]
Molecular Weight	709.00 g/mol	[1]
CAS Number	2342575-77-1	[1]
Purity	>99% (TLC)	[1]
Form	Solution	[1]
Storage Temperature	-20°C	[1]

Applications in Lipidomics

The primary application of 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phosphoethanolamine-d5 is as an internal standard in quantitative lipidomics studies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated standard is critical for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.

Stable isotope-labeled lipids like this one are ideal internal standards because they co-elute with their endogenous, non-labeled counterparts in liquid chromatography and exhibit similar ionization efficiency in the mass spectrometer. The known concentration of the spiked-in deuterated standard allows for the accurate determination of the concentration of the corresponding endogenous lipid species.

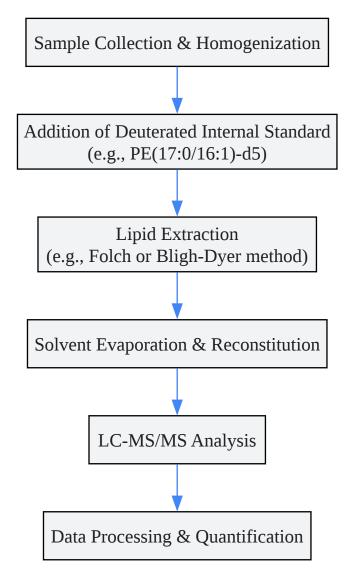
This specific standard is a component of the UltimateSPLASH™ ONE internal standard mixture, a comprehensive solution for lipidomic analysis that includes 69 unique, highly pure lipids across 15 lipid classes.[2][3] These standards are designed to appear in spectral gaps between naturally occurring lipid species.[2][3]

Experimental Protocols



While specific protocols can vary depending on the biological matrix and the research question, the following outlines a general workflow for the use of 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phosphoethanolamine-d5 as an internal standard in a lipidomics experiment.

General Lipidomics Workflow



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Caption: A typical workflow for a lipidomics experiment using a deuterated internal standard.

Detailed Methodologies

4.2.1. Sample Preparation and Lipid Extraction

Foundational & Exploratory





- Sample Collection and Homogenization: Biological samples (e.g., plasma, tissue homogenates, cell lysates) are collected and prepared in an appropriate buffer.
- Internal Standard Spiking: A known amount of 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phosphoethanolamine-d5, along with other internal standards for different lipid classes, is added to the sample at the beginning of the extraction process.
- Lipid Extraction: A common method for lipid extraction is the Folch method, which uses a chloroform:methanol solvent system to partition lipids from the aqueous phase. The Bligh-Dyer method is another frequently used technique.
- Phase Separation: After vortexing and centrifugation, the lower organic phase containing the lipids is carefully collected.
- Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen gas, and the dried lipid extract is reconstituted in a solvent compatible with the LC-MS/MS system, such as a mixture of isopropanol, acetonitrile, and water.

4.2.2. LC-MS/MS Analysis

- Chromatographic Separation: The reconstituted lipid extract is injected into a liquid chromatography system, typically a reversed-phase C18 column, to separate the different lipid species.
- Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem
 mass spectrometer. The instrument is operated in a mode that allows for the specific
 detection and quantification of the target lipid and its deuterated internal standard. Multiple
 Reaction Monitoring (MRM) is a commonly used technique for this purpose, where specific
 precursor-to-product ion transitions are monitored for each analyte.

4.2.3. Data Analysis and Quantification

- Peak Integration: The peak areas of the endogenous phosphatidylethanolamine species and the deuterated internal standard are integrated.
- Ratio Calculation: The ratio of the peak area of the endogenous lipid to the peak area of the deuterated internal standard is calculated.

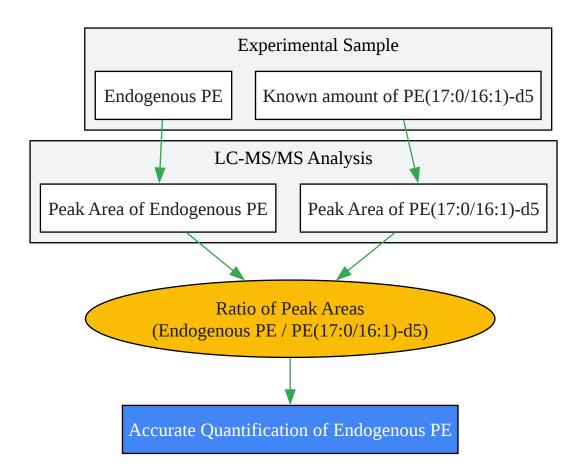


Quantification: The concentration of the endogenous lipid is determined by comparing this
ratio to a calibration curve generated using known concentrations of a non-deuterated
standard of the same lipid.

Signaling Pathways and Logical Relationships

As an exogenous, deuterated molecule, 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phosphoethanolamine-d5 does not have a direct role in endogenous signaling pathways. Its utility lies in its ability to act as a tracer and internal standard to accurately measure the levels of endogenous phosphatidylethanolamines, which are involved in numerous cellular processes.

The logical relationship of its use in quantitative analysis is depicted below.



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Caption: The logical workflow for quantitative lipid analysis using a deuterated internal standard.



Conclusion

1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phosphoethanolamine-d5 is an indispensable tool for modern lipidomics research. Its well-defined structure and isotopic labeling provide the necessary internal reference for robust and reliable quantification of phosphatidylethanolamines in a variety of biological matrices. The use of this and other deuterated lipid standards is fundamental to advancing our understanding of the roles of lipids in health and disease, and for the development of novel therapeutics.

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